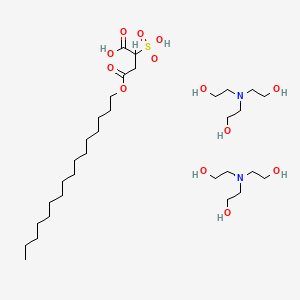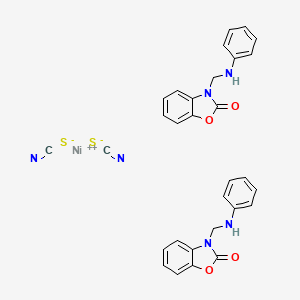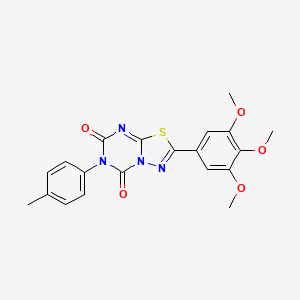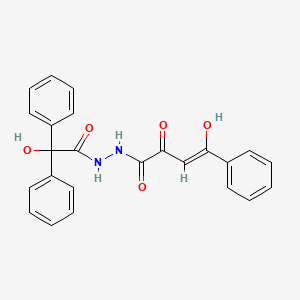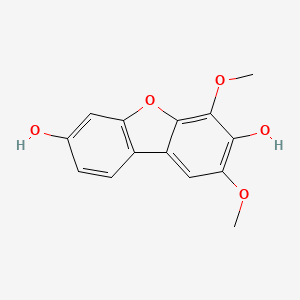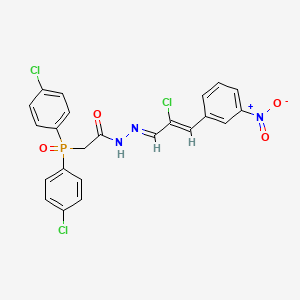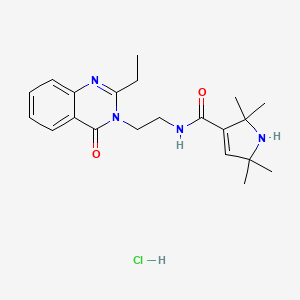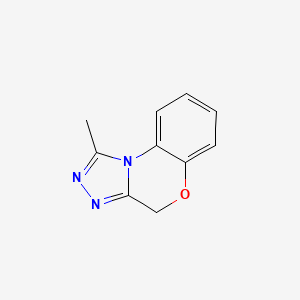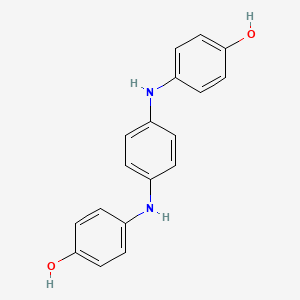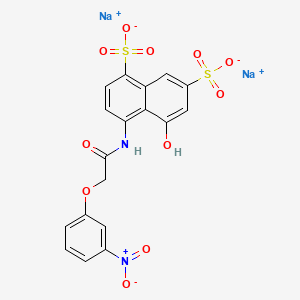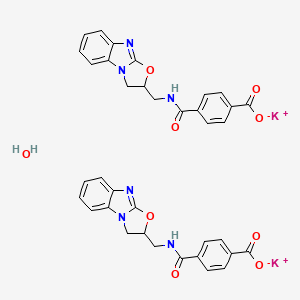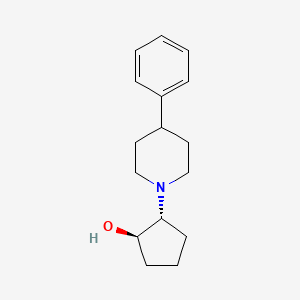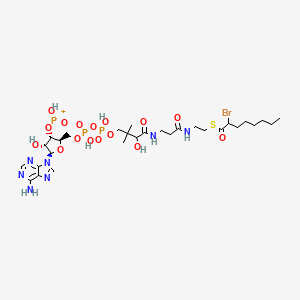![molecular formula C19H21ClN6O2S B15183369 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride CAS No. 94442-15-6](/img/structure/B15183369.png)
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitrothiazole-2-amine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-aminobenzene to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with pyridine to form the pyridinium chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the nitrothiazole moiety.
Industry: Utilized in the textile industry for dyeing synthetic fibers and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and nitro groups:
Azo Group: The azo group is responsible for the compound’s chromophoric properties, allowing it to absorb visible light and impart color.
Nitro Group: The nitro group can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that exhibit antimicrobial activity.
Molecular Targets and Pathways:
Chromophoric Action: The azo group interacts with light, leading to electronic transitions that result in color.
Antimicrobial Action: The nitro group is reduced to reactive intermediates that can damage microbial DNA and proteins.
Comparación Con Compuestos Similares
Disperse Blue 106: Another azo dye with similar chromophoric properties but different substituents.
Methyl Red: An azo dye used as a pH indicator with a simpler structure.
Nitrofurantoin: A nitroaromatic compound with antimicrobial properties.
Uniqueness: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is unique due to its combination of a pyridinium ring, azo linkage, and nitrothiazole moiety, which confer distinct chemical and biological properties not found in simpler azo dyes or nitroaromatic compounds.
This compound’s versatility in various applications, from dyes to potential antimicrobial agents, highlights its significance in both scientific research and industrial applications.
Propiedades
Número CAS |
94442-15-6 |
|---|---|
Fórmula molecular |
C19H21ClN6O2S |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H21N6O2S.ClH/c1-3-24(12-11-23-9-5-4-6-10-23)16-7-8-17(15(2)13-16)21-22-19-20-14-18(28-19)25(26)27;/h4-10,13-14H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SFVJQOCMVYOFEV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-])C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


